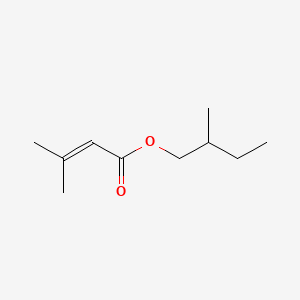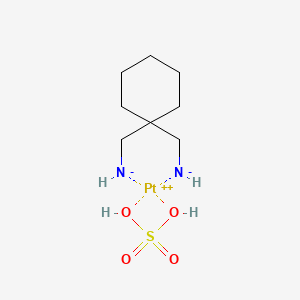
Spiroplatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiroplatin, also known as Aqua-{1,1-bis(aminomethyl)cyclohexane}sulfatoplatinum(II), is a second-generation platinum-based anticancer drug. It is an analog of cisplatin, a well-known chemotherapy agent. This compound induces DNA cross-linking, thereby inhibiting DNA replication and the synthesis of RNA and protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiroplatin involves the reaction of platinum(II) sulfate with 1,1-bis(aminomethyl)cyclohexane in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiroplatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert this compound to its lower oxidation states.
Substitution: Ligand substitution reactions are common, where the ligands around the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state platinum complexes, while substitution reactions yield new platinum-ligand complexes .
Scientific Research Applications
Spiroplatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying platinum-based coordination chemistry and reaction mechanisms.
Biology: Investigated for its interactions with biological molecules such as DNA and proteins.
Medicine: Explored as a potential anticancer agent due to its ability to induce DNA cross-linking and inhibit cell proliferation.
Industry: Utilized in the development of new platinum-based drugs and materials.
Mechanism of Action
Spiroplatin exerts its effects by binding to DNA and forming cross-links between DNA strands. This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The primary molecular targets are the nucleophilic sites on DNA, such as the N7 position of guanine . The pathways involved include the activation of DNA damage response mechanisms and the induction of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: The first platinum-based anticancer drug, known for its efficacy but also its dose-limiting toxicity.
Carboplatin: A second-generation analog with reduced toxicity compared to cisplatin.
Oxaliplatin: Another platinum-based drug with a different spectrum of activity and side effects.
Uniqueness of Spiroplatin
This compound is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This structure enhances its stability and potentially reduces its toxicity compared to other platinum-based drugs. Additionally, the variation in ligands around the platinum center increases its tolerance and efficacy as a pharmaceutical agent .
Properties
CAS No. |
74790-08-2 |
|---|---|
Molecular Formula |
C8H18N2O4PtS |
Molecular Weight |
433.39 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclohexyl]methanamine;platinum(2+);sulfate |
InChI |
InChI=1S/C8H18N2.H2O4S.Pt/c9-6-8(7-10)4-2-1-3-5-8;1-5(2,3)4;/h1-7,9-10H2;(H2,1,2,3,4);/q;;+2/p-2 |
InChI Key |
XASGSSXPZXRXFL-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)(C[NH-])C[NH-].OS(=O)(=O)O.[Pt+2] |
Canonical SMILES |
C1CCC(CC1)(CN)CN.[O-]S(=O)(=O)[O-].[Pt+2] |
Key on ui other cas no. |
74790-08-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one](/img/structure/B1619474.png)

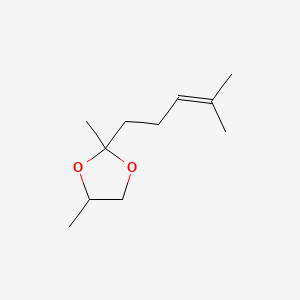
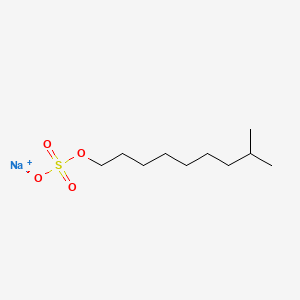
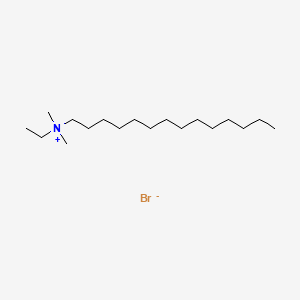
![2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxy-](/img/structure/B1619480.png)
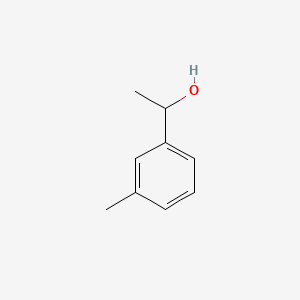
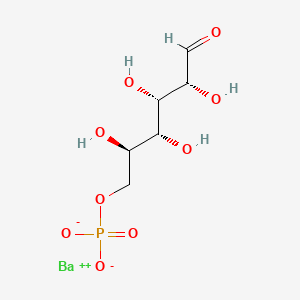
![[2-[(5S,8S,9S,10S,11R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-11-(4-methylphenyl)sulfonyloxy-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1619486.png)
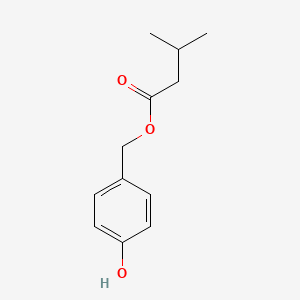
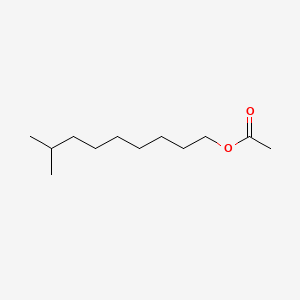
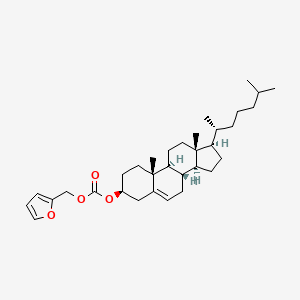
![S-[2-(dimethylamino)ethyl] butanethioate](/img/structure/B1619492.png)
